3,4'-Dichlorodiphenyl sulfone

Vue d'ensemble

Description

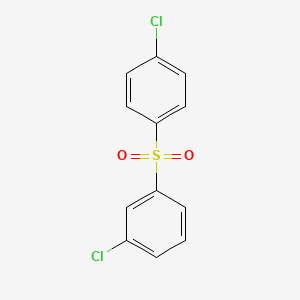

3,4'-Dichlorodiphenyl sulfone (CAS RN: 22588-79-0) is an isomer of dichlorodiphenyl sulfone, characterized by chlorine substituents at the 3- and 4'-positions of two phenyl rings connected via a sulfone group. It is primarily encountered as a by-product during the synthesis of 4,4'-dichlorodiphenyl sulfone (DCDPS), a critical monomer for high-performance engineering plastics like polysulfones and polyethersulfones .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4’-Dichlorodiphenyl sulfone can be synthesized through the sulfonation of chlorobenzene with sulfuric acid. The reaction typically involves the use of various additives to optimize the formation of the desired isomer . Another method involves the chlorination of diphenylsulfone .

Industrial Production Methods: In industrial settings, the production of 3,4’-Dichlorodiphenyl sulfone often involves the reaction of dimethyl sulfate with sulfur trioxide, followed by the reaction of the formed dimethyl pyrosulfate with unreacted sulfur trioxide. The mixture is then reacted with monochlorobenzene, and the crude product is isolated using solvent extraction .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4’-Dichlorodiphenyl sulfone undergoes various chemical reactions, including:

Substitution Reactions: The chloride substituents on the aromatic rings are activated towards nucleophilic substitution, making the compound useful in the production of polysulfones.

Oxidation and Reduction Reactions: These reactions can modify the sulfone group, although specific conditions and reagents vary.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

Oxidation Reactions: Potassium permanganate or hydrogen peroxide under acidic conditions.

Major Products:

Substitution Reactions: Polysulfones and polyethersulfones.

Oxidation Reactions: Modified sulfones with different functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

Monomer for High-Performance Polymers

DCDPS serves as a crucial monomer in the synthesis of high-performance polymers such as polysulfones and polyethersulfones. These polymers are characterized by their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in various industries.

Polymerization Reactions

The compound undergoes nucleophilic substitution reactions due to the presence of activated chloride substituents. This property facilitates the production of polysulfones through reactions with nucleophiles like amines or alcohols. The resulting polymers exhibit enhanced properties suitable for applications in aerospace, automotive, and electrical insulation.

Biological and Medical Applications

Medical Devices

Polysulfones derived from DCDPS are extensively used in medical devices, particularly in dialysis membranes and surgical instruments. Their biocompatibility and resistance to sterilization processes make them ideal materials for these applications.

Proton Exchange Membranes (PEM) in Fuel Cells

Research has highlighted the use of disulfonated derivatives of DCDPS in the development of proton exchange membranes for fuel cells. The synthesis of 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS) has been optimized to enhance membrane performance under severe operational conditions typical of fuel cells . The copolymerization of SDCDPS with other monomers has led to membranes that exhibit improved ionic conductivity and mechanical properties.

Industrial Applications

Production of Heat-Resistant Polymers

In industrial settings, DCDPS is utilized to manufacture heat-resistant polymers that serve as structural components and electrical insulators. These materials are essential in industries where thermal stability is critical, such as electronics and automotive manufacturing.

Textile Industry

DCDPS is also employed in the textile industry as a component in reactive dyes. Its ability to form stable bonds with textile fibers enhances dye performance and durability .

Data Table: Properties and Applications of DCDPS

| Property/Application | Description |

|---|---|

| Chemical Formula | C12H8Cl2O2S |

| Monomer Use | Precursor for polysulfones and polyethersulfones |

| Medical Applications | Used in dialysis membranes and surgical instruments |

| Fuel Cell Applications | Component of proton exchange membranes (PEM) |

| Industrial Use | Production of heat-resistant polymers for electrical insulation |

| Textile Industry Use | Component in reactive dyes |

Case Study 1: Synthesis of Proton Exchange Membranes

A systematic study conducted on the synthesis of SDCDPS demonstrated that varying reaction parameters such as temperature and reactant ratios significantly influenced the molecular weight and properties of the resulting copolymers. The optimized synthesis eliminated the need for recrystallization, enhancing process efficiency and cost-effectiveness .

Case Study 2: Toxicology Studies

Toxicological evaluations have been conducted to assess the safety profile of DCDPS. Studies involving long-term exposure in animal models revealed potential health impacts at high doses, emphasizing the need for careful handling and regulatory oversight when using this compound in industrial applications .

Mécanisme D'action

The mechanism by which 3,4’-Dichlorodiphenyl sulfone exerts its effects is primarily through its role as a precursor in polymerization reactions. The chloride substituents are activated towards nucleophilic substitution, facilitating the formation of polysulfones. These polymers exhibit high thermal stability and mechanical strength due to the electron-accepting properties of the sulfone group .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4,4'-Dichlorodiphenyl Sulfone (DCDPS)

- Structural Differences: The 4,4'-isomer has chlorine atoms at para positions, enabling linear polymer chains with high thermal stability and mechanical strength. In contrast, the 3,4'-isomer forms non-linear polymers with inferior properties .

- Synthesis and Purity : Industrial DCDPS production (e.g., via Friedel-Crafts alkylation) yields ~70–80% 4,4'-isomer, with 2,4'- and 3,4'-isomers as by-products. High-purity DCDPS (>99%) is essential for engineering plastics, necessitating costly isomer separation via crystallization or selective recycling .

- Market Value : DCDPS dominates the market (USD 215 million in 2019, projected to reach USD 325 million by 2026), driven by demand in automotive and chemical industries .

Table 1: Key Properties of 3,4'- vs. 4,4'-Dichlorodiphenyl Sulfone

Other Dichlorodiphenyl Sulfone Isomers

- 2,4'-Dichlorodiphenyl Sulfone: Another by-product with meta/para substitution. Like 3,4'-isomer, it is removed during DCDPS purification. Both isomers can be recycled via sulfuric acid-mediated splitting to monochlorobenzenesulfonic acids, which are re-isomerized to enhance 4,4'-DCDPS yield .

Sulindac Sulfone

- Structural and Functional Contrasts : Sulindac sulfone, a metabolite of the NSAID sulindac, contains a sulfone group but features a bicyclic structure. It inhibits mTOR signaling via VDAC binding, highlighting the role of sulfone moieties in medicinal chemistry .

- Key Difference : Unlike halogenated diphenyl sulfones, sulindac sulfone’s biological activity depends on its interaction with mitochondrial channels rather than polymer formation .

4,4'-Dihydroxydiphenyl Sulfone (4,4'-DDS)

- Substituent Impact : Replacing chlorine with hydroxyl groups shifts applications to resins and fibers. 4,4'-DDS requires high purity (>99.5%) for use in high-temperature polymers, mirroring the purity demands of DCDPS .

Challenges and Research Directions

- Isomer Separation: Current methods (e.g., crystallization, ionic liquid catalysis) remain energy-intensive. Novel approaches, such as metal-based ionic liquids, aim to improve selectivity for 4,4'-DCDPS synthesis .

- Environmental Concerns: Traditional processes generate HCl and acidic wastewater. Green chemistry innovations, including recyclable catalysts, are critical for sustainable production .

Activité Biologique

3,4'-Dichlorodiphenyl sulfone (DCDPS) is a compound of significant interest due to its diverse biological activities and applications in various fields, including medicine and materials science. This article explores the biological activity of DCDPS, focusing on its metabolism, pharmacokinetics, and potential therapeutic effects based on recent studies.

Chemical Structure and Properties

This compound is an aromatic sulfone compound characterized by two chlorinated phenyl rings connected by a sulfone group. Its chemical structure can be represented as follows:

This compound is known for its lipophilicity, which influences its absorption and distribution in biological systems.

Metabolism and Pharmacokinetics

Research indicates that DCDPS is readily absorbed from the gastrointestinal tract and distributed to various tissues, with a notable accumulation in adipose tissue. A study conducted on rats demonstrated the following key findings regarding its metabolism:

- Absorption and Distribution : After administration (10 mg/kg), DCDPS showed increasing accumulation in adipose tissue over 24 hours, reaching a concentration of 265 µg/g tissue after two weeks of repeated dosing .

- Elimination Half-Life : The elimination half-life of DCDPS was approximately 12 days, indicating prolonged retention in the body .

- Metabolites : Over 90% of the tissue concentrations were identified as the parent compound, while over 80% of excreted compounds were metabolites, primarily as phenolic glucuronides .

Table 1: Metabolic Profile of DCDPS in Rats

| Parameter | Value |

|---|---|

| Dose | 10 mg/kg |

| Peak Tissue Concentration | 265 µg/g (adipose) |

| Elimination Half-Life | ~12 days |

| Parent Compound in Tissues | >90% |

| Metabolites Excreted | >80% as glucuronides |

Biological Activity

The biological activity of DCDPS extends to its potential therapeutic applications. It has been studied for its effects on various cellular processes:

- Cytochrome P450 Induction : DCDPS has been shown to induce certain cytochrome P450 enzymes (CYP1A forms) but not CYP2B isozymes. This induction can affect drug metabolism and pharmacokinetics .

- Antimicrobial Properties : DCDPS has been investigated for its antimicrobial activity, particularly against bacteria associated with leprosy. Its derivatives are utilized in treatments for this disease due to their efficacy against Mycobacterium leprae .

- Toxicological Studies : The compound's safety profile has been evaluated through mass balance studies in toxicology species, providing insights into its potential risks and benefits in therapeutic contexts .

Case Studies

Several case studies highlight the clinical relevance of DCDPS:

- Leprosy Treatment : The use of DCDPS derivatives has shown promise in treating leprosy, demonstrating significant bactericidal activity against Mycobacterium leprae. This application underscores the importance of understanding the compound's pharmacodynamics and safety profile.

- Material Science Applications : In materials science, DCDPS is utilized as an intermediate for synthesizing high-performance polymers. Its thermal stability and mechanical properties make it suitable for applications in high-temperature environments .

Q & A

Q. What experimental methodologies ensure high-purity synthesis of 3,4'-dichlorodiphenyl sulfone for polymer applications?

Basic Research Focus

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common approach is the reaction of 3,4-dichlorobenzenesulfonyl chloride with chlorobenzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification is critical:

- Recrystallization : Use polar aprotic solvents like dimethylformamide (DMF) to remove unreacted starting materials.

- Chromatographic Techniques : Column chromatography with silica gel or HPLC can isolate high-purity fractions (>98% GC purity) .

- Spectroscopic Validation : Confirm purity via ¹H-NMR (aromatic proton shifts at δ 7.5–8.0 ppm) and FTIR (sulfone S=O stretching at 1300–1150 cm⁻¹) .

Q. How does this compound enhance thermal stability in high-performance polymers like PPSU?

Advanced Research Focus

The sulfone group (–SO₂–) in this compound contributes to polymer rigidity and oxidative stability. Key methodologies to evaluate its role include:

- Polymer Synthesis : Copolymerize with bisphenols (e.g., bisphenol A) via step-growth polymerization. Monitor reaction kinetics using differential scanning calorimetry (DSC) .

- Thermal Analysis : Thermogravimetric analysis (TGA) shows PPSU derivatives exhibit decomposition temperatures >400°C due to sulfone linkages .

- Mechanical Testing : Dynamic mechanical analysis (DMA) reveals improved glass transition temperatures (Tg) compared to non-sulfone analogs .

Q. What spectroscopic techniques are optimal for characterizing sulfone-group reactivity in oxidative desulfurization studies?

Methodological Focus

In oxidative desulfurization processes, FTIR and NMR are critical:

- FTIR : Identify sulfone formation via asymmetric S=O stretching at 1315–1335 cm⁻¹ and symmetric stretching at 1130–1170 cm⁻¹. Absence of sulfoxide peaks (1030–1060 cm⁻¹) confirms complete oxidation .

- ¹³C-NMR : Aromatic carbons adjacent to sulfone groups resonate at δ 125–140 ppm, distinguishing regioisomers .

- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ions at m/z 287.16 (C₁₂H₈Cl₂O₂S) and fragments like [C₆H₄ClSO₂]⁺ .

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Data Analysis Focus

Discrepancies in heat capacity (Cp) and enthalpy values arise from polymorphic variations or impurities. Mitigation strategies:

- Differential Scanning Calorimetry (DSC) : Measure Cp under inert atmospheres to avoid oxidative artifacts. Literature values for Cp range 250–300 J/mol·K at 25°C .

- X-ray Crystallography : Confirm crystal structure consistency, as packing density affects thermal stability .

- Comparative Studies : Cross-validate data using adiabatic calorimetry and computational models (e.g., DFT) .

Q. What experimental protocols assess the hydrolytic stability of this compound under acidic conditions?

Stability Research Focus

Hydrolytic degradation studies are vital for fuel cell membrane applications:

- Accelerated Aging : Immerse sulfone derivatives in 1M H₂SO₄ at 80°C for 24–72 hours. Monitor mass loss and conductivity changes .

- Ion Chromatography (IC) : Quantify chloride ion release to track dechlorination .

- Mechanical Integrity Tests : Post-hydrolysis, perform tensile testing to evaluate embrittlement .

Q. How can researchers identify and quantify process-related impurities in this compound?

Analytical Chemistry Focus

Common impurities include residual chlorobenzene and regioisomers (e.g., 2,4'-dichlorodiphenyl sulfone):

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients. Impurities elute earlier than the main peak (retention time ~12 min) .

- GC-MS : Detect volatile byproducts like dichlorobenzenes (m/z 146–150) .

- NMR Spiking : Add authentic standards to distinguish overlapping signals in complex mixtures .

Q. What strategies optimize the use of this compound as a crosslinking agent in epoxy resins?

Advanced Application Focus

The sulfone group enhances crosslink density and flame retardancy:

- Curing Kinetics : Use isothermal DSC to determine activation energy (Ea) of epoxy-sulfone reactions. Typical Ea: 60–80 kJ/mol .

- Rheology : Monitor viscosity changes during curing to optimize processing windows .

- Flammability Testing : UL-94 vertical burning tests show V-0 ratings due to sulfur’s radical-scavenging effects .

Propriétés

IUPAC Name |

1-chloro-3-(4-chlorophenyl)sulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWMELCMYSUIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557705 | |

| Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38980-69-7 | |

| Record name | 3,4'-Dichlorodiphenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038980697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DICHLORODIPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02XFV8T8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.